1-Cyclobutylethanol

Vue d'ensemble

Description

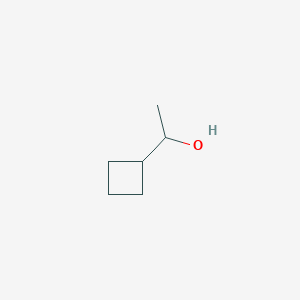

1-Cyclobutylethanol is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid with a distinct alcohol odor. The compound consists of a cyclobutyl group attached to an ethanol moiety, making it a secondary alcohol. Its structure can be represented as CC(O)C1CCC1.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclobutylethanol can be synthesized through various methods. One common approach involves the reduction of cyclobutanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cyclobutanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclobutylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclobutanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: Further reduction can lead to the formation of cyclobutylmethanol.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

Oxidation: Cyclobutanone.

Reduction: Cyclobutylmethanol.

Substitution: Cyclobutyl chloride or cyclobutyl bromide.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Cyclobutylethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield compounds with therapeutic effects. Some notable applications include:

- Antidepressants : Research has indicated that derivatives of this compound can be modified to enhance their efficacy as antidepressants.

- Anesthetics : The compound's potential use in developing anesthetic agents is under investigation, particularly for its sedative properties .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the production of pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in formulations designed to enhance crop protection. Specific applications include:

- Pesticide Development : The compound has been used to synthesize novel pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations : Research has shown that this compound can improve the effectiveness of certain herbicides by enhancing their solubility and stability in formulations .

Material Science Applications

This compound has also found applications in material science, particularly in the development of polymers and coatings. Its unique structure contributes to:

- Polymer Synthesis : The compound can be incorporated into polymer chains to modify physical properties such as flexibility and thermal stability.

- Coating Formulations : this compound is used in creating coatings that require specific adhesion properties and resistance to environmental degradation.

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for compounds with enhanced antidepressant activity. The derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation.

Case Study 2: Development of Eco-Friendly Pesticides

Research led to the formulation of a new class of eco-friendly pesticides using this compound as an intermediate. Field trials revealed that these pesticides significantly reduced pest populations while being less harmful to non-target species compared to conventional options.

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, anesthetics | Enhanced efficacy, reduced side effects |

| Agrochemicals | Pesticides, herbicides | Targeted action, lower environmental impact |

| Material Science | Polymers, coatings | Improved stability and flexibility |

Mécanisme D'action

The mechanism of action of 1-Cyclobutylethanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in nucleophilic substitution or elimination reactions. In biological systems, its activity may involve interactions with cellular membranes or enzymes, although detailed studies are required to elucidate specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

1-Cyclohexylethanol: Similar in structure but with a six-membered ring.

Cyclopentanemethanol: Contains a five-membered ring instead of a four-membered ring.

2-Cyclohexen-1-one: An unsaturated analog with a double bond in the ring.

2-Cyclohexen-1-ol: An unsaturated alcohol with a double bond in the ring.

Uniqueness: 1-Cyclobutylethanol is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties

Activité Biologique

1-Cyclobutylethanol is an organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction of Cyclobutyl Ketones : Cyclobutyl ketones can be reduced using lithium aluminum hydride (LiAlH4) to yield this compound.

- Hydroboration-Oxidation : The hydroboration of cyclobutylene followed by oxidation with hydrogen peroxide provides a pathway to synthesize this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 200 µg/mL, highlighting its potential as a natural antimicrobial agent.

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound induced apoptosis in these cells, with IC50 values ranging from 25 to 75 µM. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The results indicated that the compound could inhibit biofilm formation, suggesting a potential application in treating chronic infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 50 |

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : It influences immune responses by modulating cytokine production in macrophages.

Propriétés

IUPAC Name |

1-cyclobutylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGPCAYJUYSJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959319 | |

| Record name | 1-Cyclobutylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-41-1 | |

| Record name | 1-Cyclobutylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038401411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclobutylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.